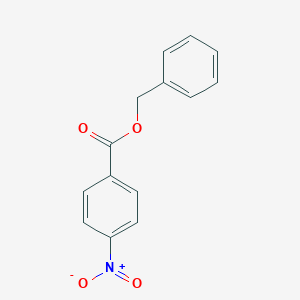
Benzyl 4-nitrobenzoate
Cat. No. B041767
Key on ui cas rn:
14786-27-7
M. Wt: 257.24 g/mol
InChI Key: XCQFGJYVKKCUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08901365B2
Procedure details


The reaction is illustrated in FIG. 9. In air, a 1-dram vial equipped with a stir-bar was charged with phosphine oxide 1 (9.7 mg, 10 mol %), 4-nitrobenzoic acid (51.7 μL, 0.5 mmol), and diisopropyl azodicarboxylate (DIAD, 147.5 μL, 0.75 mmol). The vial was then sealed with a septum, and purged with argon. Distilled Toluene (1.5 mL) was added. Reaction was allowed to stir. Phenylsilane (67.8 μL, 0.55 mmol), and benzyl alcohol (51.7 μL, 0.5 mmol) was added. The septum was replaced with a PTFE-lined screw cap under an inert atmosphere, and the reaction was heated at 80° C. for 24 hours. The crude reaction mixture was filtered through a plug of celite, concentrated in vacuo, and purified via flash chromatography yielding the title compound 63%, 81.0 mg. To the best of our knowledge this is the first example of a Mitsunobu reaction catalytic in phosphine.
Name
phosphine oxide
Quantity
9.7 mg
Type
reactant
Reaction Step One





[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4](P2(=O)CCCC2)[CH:5]=[CH:6][CH:7]=1.[PH3]=O.[N+:16]([C:19]1[CH:27]=[CH:26][C:22]([C:23]([OH:25])=[O:24])=[CH:21][CH:20]=1)([O-:18])=[O:17].N(C(OC(C)C)=O)=NC(OC(C)C)=O.C1([SiH3])C=CC=CC=1.C(O)C1C=CC=CC=1>>[N+:16]([C:19]1[CH:20]=[CH:21][C:22]([C:23]([O:25][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:24])=[CH:26][CH:27]=1)([O-:18])=[O:17] |f:0.1|
|
Inputs


Step One
|
Name
|
phosphine oxide
|
|
Quantity
|
9.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=CC1)P1(CCCC1)=O.[PH3]=O
|
|
Name
|
|
|
Quantity
|
51.7 μL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
147.5 μL
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
67.8 μL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
|
|
Name
|
|
|
Quantity
|
51.7 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
Step Three
[Compound]
|
Name
|
PTFE
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In air, a 1-dram vial equipped with a stir-bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was then sealed with a septum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with argon
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Distilled Toluene (1.5 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cap under an inert atmosphere
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through a plug of celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified via flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 81 mg | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 792.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
